molecular formula C15H24N6O2S B12681330 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide CAS No. 92144-23-5

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide

Cat. No.: B12681330
CAS No.: 92144-23-5
M. Wt: 352.5 g/mol
InChI Key: ZASPIZCAIKPDBK-UHFFFAOYSA-N
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Description

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines.

    Sulfonation: Introduction of the sulfonic acid group using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Diethylamino-Ethyl Group: This step may involve alkylation reactions using diethylamine and suitable alkylating agents.

    Methylation: Introduction of the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-quinazoline-6-sulfonic acid: Lacks the diethylamino-ethyl and methyl groups.

    Quinazoline-6-sulfonic acid derivatives: Various derivatives with different substituents.

Uniqueness

The presence of the diethylamino-ethyl and methyl groups in 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide may confer unique properties, such as increased solubility, enhanced biological activity, or specific binding affinity to targets.

Properties

CAS No.

92144-23-5

Molecular Formula

C15H24N6O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2,4-diamino-N-[2-(diethylamino)ethyl]-N-methylquinazoline-6-sulfonamide

InChI

InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19)

InChI Key

ZASPIZCAIKPDBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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